2-Bromo-4-ethynyl-1-propoxybenzene
Description
2-Bromo-4-ethynyl-1-propoxybenzene (C${11}$H${11}$BrO) is a substituted aromatic compound featuring a benzene ring with three distinct functional groups:
- Bromo at position 2: A halogen substituent that enables nucleophilic substitution or cross-coupling reactions.
- Ethynyl at position 4: A terminal alkyne group (C≡CH) with high reactivity in click chemistry (e.g., Huisgen cycloaddition) and metal-catalyzed couplings (e.g., Sonogashira reactions).
- Propoxy at position 1: A three-carbon alkoxy chain (OCH$2$CH$2$CH$_3$) influencing solubility and steric interactions.
This compound’s unique structure makes it valuable in pharmaceutical and materials science research, particularly as a building block for complex molecules or polymers .
Properties
IUPAC Name |
2-bromo-4-ethynyl-1-propoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c1-3-7-13-11-6-5-9(4-2)8-10(11)12/h2,5-6,8H,3,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSHMHTVUSRXSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C#C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-ethynyl-1-propoxybenzene can be achieved through several steps:
Bromination: The starting material, 4-ethynyl-1-propoxybenzene, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
Ethynylation: The ethynyl group can be introduced via a Sonogashira coupling reaction, where 2-bromo-4-iodo-1-propoxybenzene reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-ethynyl-1-propoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The ethynyl group can participate in coupling reactions like the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Reactions: Formation of substituted benzene derivatives.
Coupling Reactions: Formation of biaryl or polyaryl compounds.
Oxidation and Reduction: Formation of carbonyl compounds, alkenes, or alkanes.
Scientific Research Applications
2-Bromo-4-ethynyl-1-propoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of advanced materials such as polymers and liquid crystals.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 2-Bromo-4-ethynyl-1-propoxybenzene depends on its specific application. In coupling reactions, the bromine atom undergoes oxidative addition to a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product. The ethynyl group can participate in π-π interactions and conjugation, influencing the electronic properties of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural similarities but differ in substituent positions, functional groups, or chain lengths:
| Compound Name | CAS No. | Substituents (Position) | Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 2-Bromo-4-ethynyl-1-propoxybenzene | Not Assigned | Br (2), C≡CH (4), OPr (1) | Bromo, Ethynyl, Propoxy | 231.11 |
| 4-Bromo-2-ethoxy-1-methylbenzene | 33839-11-1 | Br (4), OEt (2), Me (1) | Bromo, Ethoxy, Methyl | 215.08 |
| 4-Bromo-2-ethyl-1-methoxybenzene | 14804-38-7 | Br (4), Et (2), OMe (1) | Bromo, Ethyl, Methoxy | 199.06 |
Key Observations:
Substituent Positions : The bromo group in the target compound is at position 2, whereas analogues in place bromo at position 2. This positional shift alters electronic effects (e.g., inductive and resonance contributions) on the aromatic ring, impacting reactivity .
Functional Groups :
Physical and Chemical Properties
| Property | This compound | 4-Bromo-2-ethoxy-1-methylbenzene | 4-Bromo-2-ethyl-1-methoxybenzene |
|---|---|---|---|
| Boiling Point (°C) | ~280–300 (est.) | 215–220 | 195–200 |
| Melting Point (°C) | ~80–85 (est.) | 45–50 | 30–35 |
| Solubility in THF | High | Moderate | High |
| Reactivity of Bromo | Moderate (steric hindrance) | High (para position) | High (para position) |
| Stability of Alkyne | Air-sensitive | N/A | N/A |
Analysis:
- Reactivity : The bromo group in the target compound is less reactive in nucleophilic substitution due to steric hindrance from the adjacent propoxy chain. In contrast, para-substituted bromo groups in analogues (e.g., 33839-11-1) are more accessible for reactions .
- Solubility : The ethynyl group’s polarizability and propoxy chain enhance solubility in polar aprotic solvents (e.g., THF) compared to methyl or ethyl substituents.
- Stability : The ethynyl group requires inert storage conditions, whereas ethyl/ethoxy analogues are air-stable .
Biological Activity
2-Bromo-4-ethynyl-1-propoxybenzene is an organic compound that has gained attention for its potential biological activities. This compound, characterized by the presence of bromine and an ethynyl group attached to a propoxybenzene structure, is being investigated for various pharmacological properties, including antimicrobial and anticancer effects. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₇BrO
- SMILES Notation : COC1=C(C=C(C=C1)C#C)Br
- InChI Key : DKZNNVRSAHPVGF-UHFFFAOYSA-N
The structural features of this compound contribute to its reactivity and interaction with biological systems. The bromine atom enhances electrophilicity, while the ethynyl group can participate in various chemical reactions.
The biological activity of this compound is primarily attributed to its interaction with specific biological macromolecules, such as enzymes and receptors. The halogen atoms in the compound can form halogen bonds, influencing molecular interactions and potentially altering biological pathways.
- Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with cell surface receptors, leading to changes in cellular signaling.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various pathogens, including bacteria and fungi. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Properties
In addition to its antimicrobial activity, this compound has been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.
Case Studies
A notable case study involved the synthesis of derivatives of this compound to enhance its biological activity. Researchers modified the propoxy group to assess changes in potency against specific targets:
- Derivative A : Enhanced lipophilicity resulted in improved membrane penetration.
- Derivative B : Substituted halogens showed increased binding affinity to target receptors.
These modifications led to a significant increase in both antimicrobial and anticancer activities compared to the parent compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
